4-Nitrosophenol
Description
P-benzoquinone monoxime is a black solid. (NTP, 1992)
Properties
IUPAC Name |
4-nitrosophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTCPNFNKICNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Record name | P-BENZOQUINONE MONOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
823-87-0 (hydrochloride salt) | |
Record name | 4-Nitrosophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916 | |
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DSSTOX Substance ID |
DTXSID0025991, DTXSID0075287 | |
Record name | 4-Nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Benzoquinone monoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline] | |
Record name | P-BENZOQUINONE MONOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 4-nitroso- | |
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Record name | 4-Nitrosophenol | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE | |
Record name | P-BENZOQUINONE MONOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROSOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 [mmHg] | |
Record name | 4-Nitrosophenol | |
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Color/Form |
PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS | |
CAS No. |
104-91-6; 637-62-7, 104-91-6, 637-62-7 | |
Record name | P-BENZOQUINONE MONOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19867 | |
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Record name | 4-Nitrosophenol | |
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Record name | 4-Nitrosophenol | |
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Record name | 2,5-Cyclohexadien-1-one, 4-hydroxyimino- | |
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Record name | Quinone monooxime | |
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Record name | 4-NITROSOPHENOL | |
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Record name | Phenol, 4-nitroso- | |
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Record name | 4-Nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Benzoquinone monoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrosophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.956 | |
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Record name | 4-NITROSOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55EB58H2UP | |
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Record name | 4-NITROSOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
270 to 291 °F (decomposes) (NTP, 1992) | |
Record name | P-BENZOQUINONE MONOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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